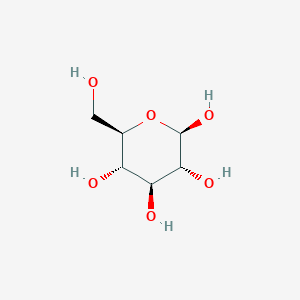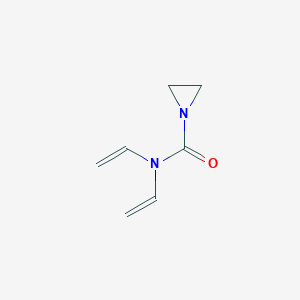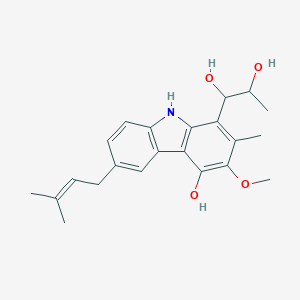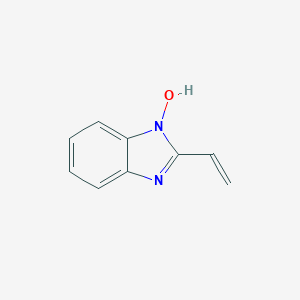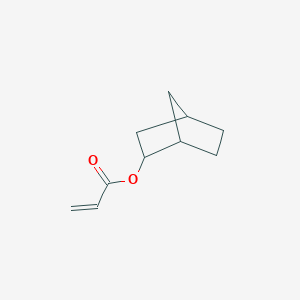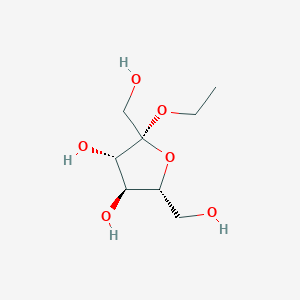
2,6-Difluoro-3,4-dihydroxyphenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-3,4-dihydroxyphenylalanine (DFDOPA) is a derivative of the amino acid phenylalanine. It is a fluorinated analogue of 3,4-dihydroxyphenylalanine (DOPA), which is a precursor of the neurotransmitter dopamine. DFDOPA has been extensively studied for its potential applications in the field of neuroscience, particularly in the diagnosis and treatment of Parkinson's disease.
Mécanisme D'action
2,6-Difluoro-3,4-dihydroxyphenylalanine is taken up by dopamine neurons in the brain and converted to dopamine via the same enzymatic pathway as endogenous DOPA. Dopamine is then stored in vesicles and released upon neuronal stimulation. 2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging measures the rate of 2,6-Difluoro-3,4-dihydroxyphenylalanine uptake and conversion to dopamine, which reflects the capacity of dopamine synthesis in the brain.
Effets Biochimiques Et Physiologiques
2,6-Difluoro-3,4-dihydroxyphenylalanine is metabolized in the same way as endogenous DOPA and dopamine, and does not have any known specific biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging has several advantages over other imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT). PET imaging with 2,6-Difluoro-3,4-dihydroxyphenylalanine is highly sensitive and specific for dopamine synthesis capacity, allowing for early detection and monitoring of Parkinson's disease. However, 2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging is limited by its high cost and limited availability, as well as its requirement for specialized equipment and trained personnel.
Orientations Futures
Future research directions for 2,6-Difluoro-3,4-dihydroxyphenylalanine include the development of new radiotracers for PET imaging that are more specific and sensitive for dopamine synthesis capacity. Additionally, 2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging may be used to study other neurological disorders such as depression and anxiety. Finally, 2,6-Difluoro-3,4-dihydroxyphenylalanine may have potential therapeutic applications in the treatment of Parkinson's disease and other dopamine-related disorders, although further research is needed in this area.
Méthodes De Synthèse
2,6-Difluoro-3,4-dihydroxyphenylalanine can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the phenolic hydroxyl groups of DOPA using a suitable protecting group. The protected DOPA is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The final step involves the removal of the protecting groups to obtain 2,6-Difluoro-3,4-dihydroxyphenylalanine.
Applications De Recherche Scientifique
2,6-Difluoro-3,4-dihydroxyphenylalanine has been used extensively in scientific research as a radiotracer for positron emission tomography (PET) imaging of the dopamine system in the brain. PET imaging with 2,6-Difluoro-3,4-dihydroxyphenylalanine allows for the visualization and quantification of dopamine synthesis capacity in the brain, which is a key biomarker for Parkinson's disease. 2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging has also been used to study other neurological disorders such as schizophrenia and addiction.
Propriétés
Numéro CAS |
128812-04-4 |
|---|---|
Nom du produit |
2,6-Difluoro-3,4-dihydroxyphenylalanine |
Formule moléculaire |
C9H9F2NO4 |
Poids moléculaire |
233.17 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2,6-difluoro-3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO4/c10-4-2-6(13)8(14)7(11)3(4)1-5(12)9(15)16/h2,5,13-14H,1,12H2,(H,15,16)/t5-/m0/s1 |
Clé InChI |
MXGWBDJFLGLWLW-YFKPBYRVSA-N |
SMILES isomérique |
C1=C(C(=C(C(=C1F)C[C@@H](C(=O)O)N)F)O)O |
SMILES |
C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)O)O |
SMILES canonique |
C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)O)O |
Synonymes |
2,6-(18F)-difluoro-DOPA 2,6-difluoro-3,4-dihydroxyphenylalanine 2,6-difluoroDOPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



